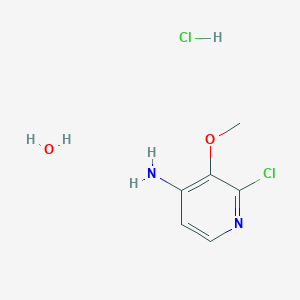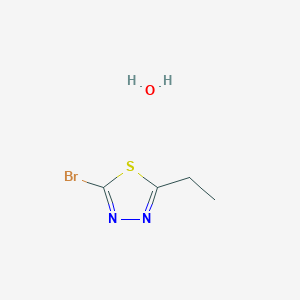
2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate is a heterocyclic compound containing bromine, ethyl, and thiadiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate typically involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination of the thiadiazole ring. The resulting product is then purified and crystallized to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions
2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Catalyzed by transition metals such as palladium or copper, often in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties.
科学研究应用
2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antimicrobial, and antiviral agents
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics and conductive polymers.
Biological Studies: It serves as a probe for studying enzyme interactions and biological pathways involving thiadiazole derivatives.
作用机制
The mechanism of action of 2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thiadiazole moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
2-Bromo-5-methyl-1,3,4-thiadiazole: Similar in structure but with a methyl group instead of an ethyl group.
5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group, offering different reactivity and applications.
4-Bromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A more complex structure with additional thiadiazole rings.
Uniqueness
2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the hydrate form can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-bromo-5-ethyl-1,3,4-thiadiazole;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.H2O/c1-2-3-6-7-4(5)8-3;/h2H2,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLMQWNXYZXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)Br.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-11-7 |
Source


|
| Record name | 1,3,4-Thiadiazole, 2-bromo-5-ethyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970904.png)
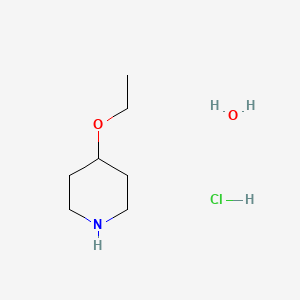

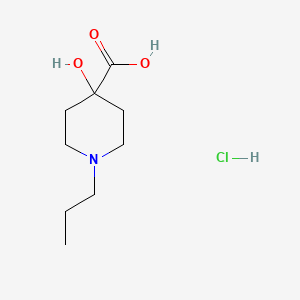
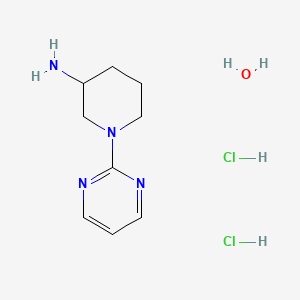
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride hydrate](/img/structure/B7970928.png)
![(3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride hydrate](/img/structure/B7970945.png)
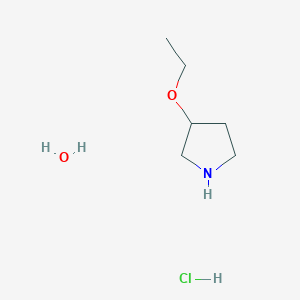
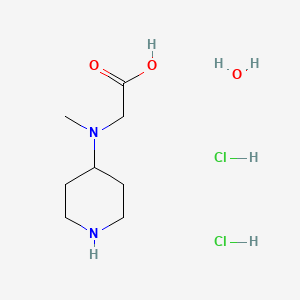
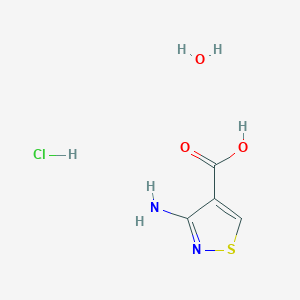
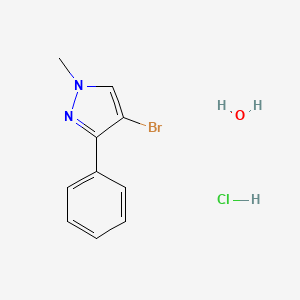
![(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7971011.png)
